molecular formula C16H16IN3O3 B11110664 N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No.: B11110664
M. Wt: 425.22 g/mol
InChI Key: UKYCXQIGICOQJT-DJKKODMXSA-N
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Description

N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide group, a methoxyphenyl group, and an iodophenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-iodoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide stands out due to the presence of the iodophenyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16IN3O3

Molecular Weight

425.22 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C16H16IN3O3/c1-23-15-8-11(2-7-14(15)21)9-19-20-16(22)10-18-13-5-3-12(17)4-6-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

UKYCXQIGICOQJT-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I)O

Origin of Product

United States

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